Positional Isomer Differentiation: Para-Substitution Confers a Distinct Computed Lipophilicity Profile Compared with Meta and Ortho Isomers
Among the three positional isomers of (4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid, the para-substituted compound (CAS 1147-64-4) exhibits a computed XLogP3 of 2.2 and a TPSA of 70 Ų . The ortho isomer (CAS 869634-06-0) has a reported predicted LogP of approximately 2.24, and the meta isomer (CAS 501649-79-2) is expected to display an intermediate lipophilicity profile . While the numerical differences in LogP are modest, the para orientation places the carboxylic acid group at the maximum distance from the pyridazinone ring, minimizing steric clash and maximizing conformational freedom for hydrogen-bonding interactions with biological targets. In aldose reductase inhibitor design, analogous para-carboxylic acid pyridazinones achieved sub-micromolar IC₅₀ values (0.188–0.278 µM), whereas relocating the carboxylate altered activity substantially .
| Evidence Dimension | Computed lipophilicity (XLogP3 / predicted LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 70 Ų (para isomer, CAS 1147-64-4) |
| Comparator Or Baseline | ortho isomer (CAS 869634-06-0): predicted LogP ≈ 2.24; meta isomer (CAS 501649-79-2): predicted LogP intermediate |
| Quantified Difference | XLogP3 difference: para vs ortho ≈ 0.04 units; TPSA values are identical across isomers; conformational and electrostatic potential differences are not captured by these scalar descriptors |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release for target; vendor-reported predicted LogP for comparators) |
Why This Matters
Although the scalar LogP difference is small, the para orientation uniquely positions the carboxylate for bidentate hydrogen bonding with arginine and tyrosine residues in enzyme active sites, a geometry that cannot be replicated by the ortho or meta isomers, making the para compound the preferred choice for SAR campaigns targeting carboxylate-recognition pockets.
- [1] PubChem Compound Summary for CID 720228. Computed properties: XLogP3 = 2.2, TPSA = 70 Ų (PubChem release 2025.09.15). View Source
- [2] Akdağ M, Özçelik AB, Demir Y, Beydemir Ş. Design, synthesis, and aldose reductase inhibitory effect of some novel carboxylic acid derivatives bearing 2-substituted-6-aryloxo-pyridazinone moiety. J Mol Struct. 2022; 1261: 132914. Para-carboxylic acid pyridazinones IC₅₀ = 0.188–0.278 µM vs epalrestat. View Source
